butyl 4-[(2-chloro-5-nitrobenzoyl)amino]benzoate
Overview
Description
Butyl 4-[(2-chloro-5-nitrobenzoyl)amino]benzoate is an organic compound with the molecular formula C18H17ClN2O5. It is a derivative of benzoic acid and contains both chloro and nitro functional groups, making it a compound of interest in various chemical and pharmaceutical research fields .
Preparation Methods
The synthesis of butyl 4-[(2-chloro-5-nitrobenzoyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with 2-chloro-5-nitrobenzoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then esterified with butanol under acidic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using automated processes and stringent quality control measures.
Chemical Reactions Analysis
Butyl 4-[(2-chloro-5-nitrobenzoyl)amino]benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding due to its functional groups.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butyl 4-[(2-chloro-5-nitrobenzoyl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The nitro and chloro groups can participate in various binding interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Similar compounds include other benzoic acid derivatives with different substituents on the aromatic ring. For example:
Butyl 4-aminobenzoate: Lacks the chloro and nitro groups, making it less reactive in certain chemical reactions.
Butyl 4-nitrobenzoate: Contains only the nitro group, which limits its versatility in synthetic applications.
Butyl 4-chlorobenzoate: Contains only the chloro group, which affects its reactivity and biological activity.
Properties
IUPAC Name |
butyl 4-[(2-chloro-5-nitrobenzoyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O5/c1-2-3-10-26-18(23)12-4-6-13(7-5-12)20-17(22)15-11-14(21(24)25)8-9-16(15)19/h4-9,11H,2-3,10H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRCCFUIZBEKPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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